1-(3-phenyl-1H-pyrazol-5-yl)piperidin-3-amine
Description
1-(3-Phenyl-1H-pyrazol-5-yl)piperidin-3-amine is a heterocyclic compound that features a pyrazole ring fused with a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both pyrazole and piperidine moieties in its structure makes it a versatile scaffold for the development of bioactive molecules.
Properties
IUPAC Name |
1-(5-phenyl-1H-pyrazol-3-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-12-7-4-8-18(10-12)14-9-13(16-17-14)11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJHEPSVKMCFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NNC(=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-phenyl-1H-pyrazol-5-yl)piperidin-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or amino alcohols.
Coupling of Pyrazole and Piperidine Rings: The final step involves coupling the pyrazole and piperidine rings through nucleophilic substitution or condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-phenyl-1H-pyrazol-5-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-(3-phenyl-1H-pyrazol-5-yl)piperidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of enzymes or receptors involved in various diseases.
Biological Research: Studied for its potential biological activities, such as anti-inflammatory, analgesic, or anticancer properties.
Pharmaceutical Development: Investigated as a potential lead compound for drug development.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(3-phenyl-1H-pyrazol-5-yl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.
Comparison with Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperidine: Similar structure but with a methyl group instead of an amine group.
1-(3-Phenyl-1H-pyrazol-5-yl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
1-(3-Phenyl-1H-pyrazol-5-yl)benzene: Similar structure but with a benzene ring instead of a piperidine ring.
Uniqueness: 1-(3-phenyl-1H-pyrazol-5-yl)piperidin-3-amine is unique due to the presence of both pyrazole and piperidine rings, which provide a versatile scaffold for the development of bioactive molecules
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
